![molecular formula C21H19NO4 B6420968 methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate CAS No. 924818-47-3](/img/structure/B6420968.png)

methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

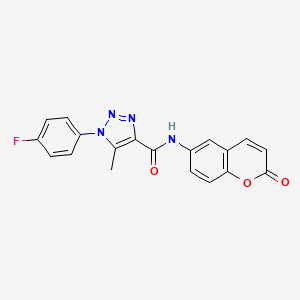

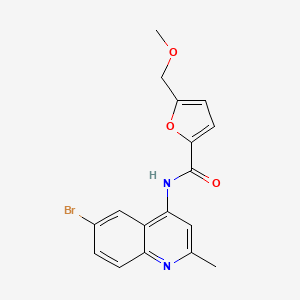

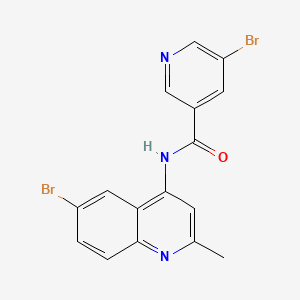

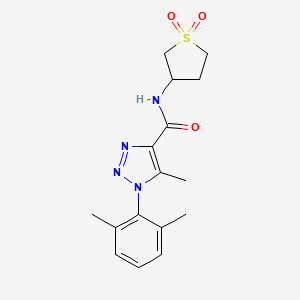

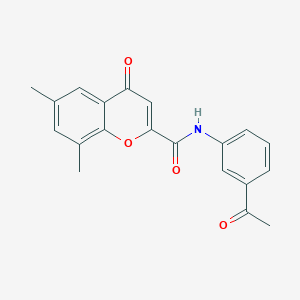

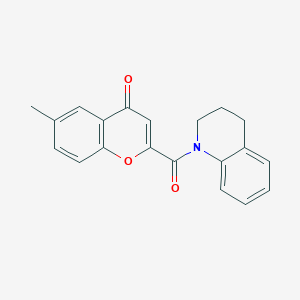

“Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is a chemical compound with the molecular formula C21H19NO4 . It has a molecular weight of 349.38 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reactions of commercially available amines (aniline, phenylmethanamine, and pyridin-3-ylmethanamine) or hydrazide (nicotinohydrazide) with intermediates in the presence of hantzschester (1.2 equiv), catalytic amount of molecular sieve and trifluoroacetic acid, resulted in the reductive amination products .Molecular Structure Analysis

The molecule contains a total of 39 bonds; 22 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amide (aliphatic), and 1 Furane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions of commercially available amines or hydrazide with intermediates in the presence of hantzschester, a catalytic amount of molecular sieve and trifluoroacetic acid, resulted in the reductive amination products .Aplicaciones Científicas De Investigación

Sirtuin 2 Inhibition

“Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is structurally similar to (5-Phenylfuran-2-yl)methanamine derivatives, which have been identified as inhibitors of human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in various diseases .

Cancer: SIRT2 inhibitors have been involved in effective treatment strategies for cancer . The inhibition of SIRT2 can lead to the accumulation of acetylated α-tubulin, which is associated with cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Neurodegenerative Diseases: SIRT2 inhibitors have potential applications in the treatment of neurodegenerative diseases . The inhibition of SIRT2 can protect neurons from degeneration, which is beneficial in diseases like Parkinson’s and Alzheimer’s .

Type II Diabetes: SIRT2 inhibitors have been implicated in the treatment of type II diabetes . By inhibiting SIRT2, glucose homeostasis can be improved, which is beneficial for patients with type II diabetes .

Bacterial Infections: SIRT2 inhibitors have shown potential in combating bacterial infections . The inhibition of SIRT2 can enhance the immune response against bacterial pathogens, thereby helping to clear the infection .

Insecticidal Activities

Compounds with a similar structure to “methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” have been synthesized and studied for their insecticidal activities . These compounds can interact with the nervous system of insects, leading to paralysis and death .

Mecanismo De Acción

While the specific mechanism of action for “methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is not mentioned in the search results, similar compounds have been studied for their inhibitory effects on human sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQUCBYCNUNILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(5-phenylfuran-2-YL)propanamido]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)

![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)

![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)

![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)

![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)

![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)